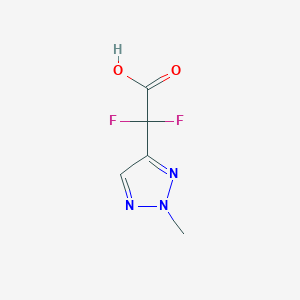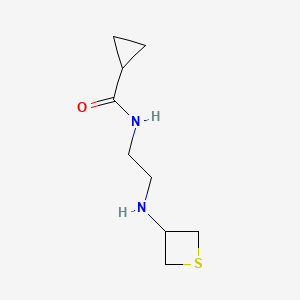
2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid is a fluorinated organic compound that features a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,2-difluoroacetic acid with 2-methyl-2H-1,2,3-triazole under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can introduce various functional groups into the molecule[5][5].
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with molecular targets through its fluorinated and triazole moieties. These interactions can affect various biochemical pathways, including enzyme inhibition or activation. The specific pathways involved depend on the context of its application, such as drug design or material science .
Comparación Con Compuestos Similares
2,2-Difluoro-2-(2H-1,2,3-triazol-4-yl)acetic acid: Lacks the methyl group, which can affect its reactivity and applications.
2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid, leading to different chemical properties.
Uniqueness: The presence of both fluorine atoms and the triazole ring in 2,2-Difluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C5H5F2N3O2 |
|---|---|
Peso molecular |
177.11 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(2-methyltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5F2N3O2/c1-10-8-2-3(9-10)5(6,7)4(11)12/h2H,1H3,(H,11,12) |
Clave InChI |
GMNMZQLDWWRBNV-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)

![Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B15277868.png)
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)
![(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15277880.png)


